



# Application Note: Comprehensive Analytical Characterization of 3-Pyridinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	3-Pyridinemethanol	
Cat. No.:	B1662793	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

**3-Pyridinemethanol**, also known as nicotinyl alcohol, is a versatile organic compound featuring a pyridine ring substituted with a hydroxymethyl group at the 3-position.[1][2][3] This structure imparts both aromatic and primary alcohol characteristics, making it a valuable building block in the pharmaceutical and agrochemical industries.[2][3] It serves as a precursor in the synthesis of various bioactive compounds, including vasodilators, antilipemic drugs, and kinase inhibitors.[1][2][4] Given its importance, rigorous analytical characterization is essential to ensure its identity, purity, and stability.

This document provides a detailed overview of the key analytical techniques for the characterization of **3-Pyridinemethanol**, complete with experimental protocols and data presentation.

## **Analytical Techniques**

A multi-technique approach is necessary for the unambiguous characterization of **3- Pyridinemethanol**. The primary methods employed include spectroscopic, chromatographic, and thermal analyses.

## **Spectroscopic Techniques**



Spectroscopic methods are fundamental for elucidating the molecular structure and confirming the identity of **3-Pyridinemethanol**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for structural determination. Both <sup>1</sup>H and <sup>13</sup>C NMR are used to map the carbon-hydrogen framework of the molecule.
- Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. The molecular ion peak is expected at m/z 109.[1][5]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for **3-Pyridinemethanol** include those for the O-H stretch of the alcohol, C-H stretches of the aromatic ring, and C=C/C=N ring vibrations.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the pyridine chromophore. It is also a useful tool for quantitative analysis.

## **Chromatographic Techniques**

Chromatographic methods are essential for assessing the purity of **3-Pyridinemethanol** and for quantifying it in various matrices.

- Gas Chromatography (GC): GC is well-suited for analyzing volatile compounds like 3-Pyridinemethanol. Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it can effectively separate and quantify the analyte from volatile impurities.[6][7]
- High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for purity determination and assay. Reversed-phase HPLC with UV detection is commonly employed. Due to the hydrophilic nature of 3-Pyridinemethanol, specific columns or mobile phase modifiers may be needed to achieve optimal separation.[8]

## **Thermal Analysis**

Thermal analysis techniques are used to evaluate the physical properties and stability of **3- Pyridinemethanol** as a function of temperature.



- Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and heat of fusion. While a study on the isomeric 4-pyridinemethanol showed a melting point of 325.12 K, 3-pyridinemethanol exists as a liquid at room temperature with a reported melting point of -7 °C.[4][9][10]
- Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.

### **Data Presentation**

The following tables summarize the expected quantitative data from the analytical characterization of **3-Pyridinemethanol**.

Table 1: NMR Spectral Data for 3-Pyridinemethanol

Parameter	¹H NMR (CDCl₃) Chemical Shift (ppm)[5]	<sup>1</sup> H NMR (DMSO-d <sub>6</sub> ) Chemical Shift (ppm) <b>[5]</b>
H-2	~8.44	~8.55
H-4	~7.71	~7.90
H-5	~7.26	~7.42
H-6	~8.36	~8.70
-CH <sub>2</sub> -	~4.67	~4.69
-OH	~5.53	~5.58

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: Key Mass Spectrometry Fragments for **3-Pyridinemethanol** 



m/z	Relative Intensity	Proposed Fragment
109	100.0	[M]+ (Molecular Ion)
108	94.9	[M-H]+
80	88.3	[M-CHO]+
53	34.4	[C4H3N]+

Source: Data compiled from NIST Mass Spectrometry Data Center.[1][5]

Table 3: Characteristic IR Absorption Bands for 3-Pyridinemethanol

Functional Group	Vibrational Mode	Typical Wavenumber (cm <sup>-1</sup> )
О-Н	Stretching (broad)	3100 - 3500
C-H (Aromatic)	Stretching	3000 - 3100
C-H (Aliphatic)	Stretching	2850 - 3000
C=N, C=C	Ring Stretching	1400 - 1600
C-O	Stretching	1000 - 1250

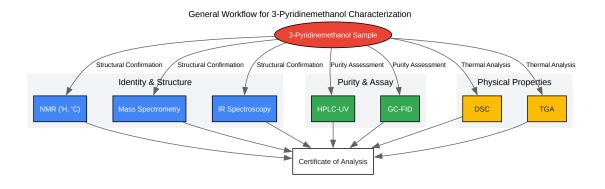
Note: These are general ranges; specific peak positions can be found in reference spectra.[1]

Table 4: Physical and Chromatographic Properties



Parameter	Value
Molecular Formula	C <sub>6</sub> H <sub>7</sub> NO[1]
Molecular Weight	109.13 g/mol [1]
Boiling Point	154 °C / 28 mmHg[11]
Density	1.124 g/mL at 25 °C[11]
Refractive Index (n20/D)	1.545[11]
GC Retention Time	Analyte-specific, depends on method
HPLC Retention Time	Analyte-specific, depends on method

## **Mandatory Visualizations**

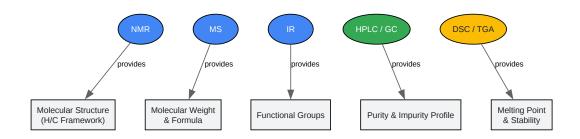


Click to download full resolution via product page

Caption: Workflow for the analytical characterization of **3-Pyridinemethanol**.



#### Analytical Techniques and Corresponding Data



Click to download full resolution via product page

Caption: Relationship between techniques and the data they provide.

## Experimental Protocols Protocol 1: Purity Determination by HPLC

This protocol outlines a general method for determining the purity of **3-Pyridinemethanol** using reversed-phase HPLC with UV detection.

- Instrumentation:
  - HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
  - C18 column (e.g., 4.6 mm x 150 mm, 5 μm particle size).
- Reagents and Materials:
  - Acetonitrile (HPLC grade).
  - Water (HPLC grade).



- o Ammonium acetate or phosphate buffer.
- 3-Pyridinemethanol reference standard and sample.
- Chromatographic Conditions:
  - Mobile Phase A: 10 mM Ammonium acetate buffer, pH adjusted to 6.5.
  - Mobile Phase B: Acetonitrile.
  - Gradient: 5% B to 40% B over 15 minutes, hold at 40% B for 5 minutes, then return to initial conditions.
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: 30 °C.
  - Detection Wavelength: 260 nm.
  - Injection Volume: 10 μL.

### Procedure:

- 1. Standard Preparation: Accurately weigh and dissolve the **3-Pyridinemethanol** reference standard in the mobile phase A to prepare a stock solution of 1.0 mg/mL. Prepare working standards by serial dilution (e.g., 0.1, 0.05, 0.01 mg/mL).
- 2. Sample Preparation: Prepare the sample solution by dissolving it in mobile phase A to a final concentration of approximately 0.1 mg/mL.
- Analysis: Equilibrate the column with the initial mobile phase composition for at least 30
  minutes. Inject the standard solutions to generate a calibration curve, followed by the
  sample solutions.
- 4. Data Processing: Determine the retention time of the main peak from the standard injection. Calculate the purity of the sample by the area percent method (Area of main peak / Total area of all peaks) x 100%.



## **Protocol 2: Analysis by Gas Chromatography (GC)**

This protocol describes a general method for the analysis of **3-Pyridinemethanol** using GC with a Flame Ionization Detector (FID).[6]

- Instrumentation:
  - Gas chromatograph equipped with an autosampler, split/splitless injector, and FID.
  - Capillary column suitable for polar compounds (e.g., Stabilwax-DB, 60 m x 0.32 mm i.d.,
     1.0 μm film thickness).[6]
- Reagents and Materials:
  - Methanol or Dichloromethane (GC grade, for sample dissolution).
  - Helium or Nitrogen (High purity, as carrier gas).
  - 3-Pyridinemethanol reference standard and sample.
- · GC Conditions:
  - Injector Temperature: 250 °C.
  - Detector Temperature: 280 °C.
  - Carrier Gas Flow: 1.5 mL/min (constant flow).
  - Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, ramp at 10 °C/min to 220 °C, hold for 5 minutes.
  - Injection Volume: 1 μL.
  - Split Ratio: 50:1.
- Procedure:
  - 1. Standard Preparation: Prepare a stock solution of **3-Pyridinemethanol** reference standard in methanol at a concentration of 1.0 mg/mL. Prepare a series of working



standards by dilution.

- 2. Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1.0 mg/mL.
- 3. Analysis: Inject the standards to verify system suitability and generate a calibration curve. Inject the sample solution for analysis.
- 4. Data Processing: Identify the peak corresponding to **3-Pyridinemethanol** based on the retention time of the standard. Quantify impurities based on their peak areas relative to the main peak.

## Protocol 3: Structural Characterization by NMR, MS, and IR

- ¹H and ¹³C NMR Spectroscopy:
  - Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g.,
     CDCl₃ or DMSO-d₆) in an NMR tube.
  - Acquire the <sup>1</sup>H spectrum, followed by the <sup>13</sup>C spectrum, on a 300 MHz or higher field NMR spectrometer.
  - Process the data (Fourier transform, phase correction, baseline correction) and integrate the peaks. Assign the chemical shifts to the respective protons and carbons in the molecule.
- Mass Spectrometry:
  - $\circ$  Prepare a dilute solution of the sample (approx. 10-100  $\mu$ g/mL) in a suitable solvent (e.g., methanol or acetonitrile).
  - Introduce the sample into the mass spectrometer via direct infusion or through a coupled GC or LC system.
  - Acquire the mass spectrum in positive ion mode using an appropriate ionization technique (e.g., Electron Ionization for GC-MS or Electrospray Ionization for LC-MS).



- Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
- Infrared (IR) Spectroscopy:
  - For liquid samples, a thin film can be prepared by placing a drop of the sample between two KBr or NaCl plates.
  - Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly on the ATR crystal.
  - Acquire the IR spectrum over the range of 4000-400 cm<sup>-1</sup>.
  - Identify the characteristic absorption bands corresponding to the functional groups of 3-Pyridinemethanol.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. 3-Pyridinemethanol | C6H7NO | CID 7510 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Pyridinemethanol | 100-55-0 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. bocsci.com [bocsci.com]
- 5. 3-Pyridinemethanol(100-55-0) 1H NMR [m.chemicalbook.com]
- 6. osha.gov [osha.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. helixchrom.com [helixchrom.com]
- 9. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 10. 3-Pyridinemethanol | 100-55-0 [m.chemicalbook.com]



- 11. 3-Pyridinemethanol 98 100-55-0 [sigmaaldrich.com]
- To cite this document: BenchChem. [Application Note: Comprehensive Analytical Characterization of 3-Pyridinemethanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662793#analytical-techniques-for-3-pyridinemethanol-characterization]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com